4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is a boronic ester featuring a vinyl group substituted with an o-tolyl (2-methylphenyl) moiety. This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, which enhances stability and solubility in organic solvents. Such derivatives are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications . The o-tolylvinyl substituent introduces steric and electronic effects that distinguish it from simpler aryl or alkenyl boronic esters.
Properties
Molecular Formula |
C15H21BO2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
InChI Key |
FXHBUNNKEMNCSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Grignard Reagents with Pinacolborane
One of the most general and efficient methods to prepare vinyl pinacol boronate esters, including 4,4,5,5-tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane, involves the reaction of vinyl Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane).
-
- A vinyl Grignard reagent, prepared from the corresponding vinyl halide (e.g., o-tolyl vinyl bromide), is reacted with 1 equivalent of pinacolborane in tetrahydrofuran (THF) at ambient temperature.
- The reaction proceeds via formation of a dialkoxy alkylborohydride intermediate, which eliminates hydridomagnesium bromide to yield the desired pinacolboronate ester.
- The byproduct hydridomagnesium bromide disproportionates to magnesium hydride and magnesium bromide, which are inert under these conditions.
-
- Mild reaction conditions (room temperature).
- High yields and broad substrate scope (including aromatic, heteroaromatic, vinyl, and allylic Grignard reagents).
- Avoidance of side reactions such as Wurtz coupling under Barbier conditions where pinacolborane is added prior to Grignard formation.
Copper-Catalyzed Diboration of Ketones Followed by Acid-Catalyzed Elimination
An alternative stereoselective route to vinyl boronate esters involves copper-catalyzed diboration of ketones, followed by acid-mediated elimination to form trisubstituted vinyl boronate esters.
-
- A ketone substrate (e.g., o-methylacetophenone) undergoes diboration catalyzed by a copper complex, introducing boron substituents.
- Subsequent treatment with an acid such as p-toluenesulfonic acid in dichloromethane promotes elimination to yield the vinyl boronate ester.
- The elimination step favors formation of the (Z)-olefin isomer, confirmed by downstream Suzuki–Miyaura coupling and NMR characterization.
-
- Allows stereoselective formation of trisubstituted vinyl boronate esters.
- Moderate to good yields (up to 71% isolated yield for some substrates).
- Applicable to various substituted ketones, enabling structural diversity.
-
- Requires multiple steps and catalyst systems.
- Yields can be modest depending on substrate and reaction conditions.
Multi-Step Synthesis from Dichloromethyl Precursors
A more complex but versatile synthetic route involves preparing boronate esters from dichloromethyl boronic acid derivatives.
-
- Step A: Synthesis of (dichloromethyl)boronic acid via lithiation and boronation of dichloromethane derivatives at very low temperatures (-100 °C).
- Step B: Conversion of the boronic acid to 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by reaction with pinacol and drying agents.
- Step C: Halide exchange with sodium iodide in acetone under reflux to yield the diiodomethyl boronate, which can be further transformed into vinyl boronate esters via subsequent reactions.
-
- Enables access to a variety of substituted boronate esters through functional group manipulation.
- High purity and yields achievable with careful control of reaction conditions.
-
- Requires stringent anhydrous and inert atmosphere conditions.
- Low temperature and long reaction times (up to 48 hours reflux) necessary.
- Multi-step process with intermediate purifications.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reagent Reaction with Pinacolborane | Vinyl Grignard + Pinacolborane, THF, RT | 80–95% | Mild, general, high yield | Requires Grignard reagent prep |
| Copper-Catalyzed Diboration + Acid Elimination | Ketone + Cu catalyst + TsOH, DCM | ~35–71% | Stereoselective, moderate to good yield | Multi-step, catalyst required |
| Multi-Step from Dichloromethyl Boronic Acid Derivatives | Lithiation, pinacol, NaI, acetone, reflux | Variable, high with optimization | Versatile, high purity | Complex, low temperature, long time |
Research Notes and Considerations
The vinyl boronate ester prepared via Grignard reaction is widely favored for its operational simplicity and broad applicability in organic synthesis, especially in pharmaceutical intermediates.
Stereoselectivity in vinyl boronate ester formation can be crucial for downstream applications; hence, copper-catalyzed diboration followed by acid elimination is preferred when (Z)-isomers are desired.
The multi-step synthesis from dichloromethyl precursors, while more laborious, offers synthetic flexibility and access to specialized boronate esters for advanced synthetic applications.
All methods require careful control of moisture and oxygen to prevent degradation of boronate esters.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Key applications include:
Mechanistic Insights :
-
The boron atom in the dioxaborolane ring facilitates transmetallation with palladium intermediates, forming aryl-palladium complexes that couple with electrophilic partners.
-
Steric hindrance from the tetramethyl groups enhances regioselectivity in coupling reactions .
Hydroboration Reactions
The compound acts as a hydroboration reagent for alkenes and alkynes, yielding boronate esters with anti-Markovnikov selectivity:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Hexene | BH₃·THF, 0°C → RT, 2 h | (Hexyl)boronic ester | 75–80% | |
| Phenylacetylene | THF, -78°C, 1 h | (Styryl)boronic ester | 68–72% |
Key Features :
-
The vinyl group at the boron center enhances reactivity toward unsaturated hydrocarbons.
-
Products are stable to chromatography and can undergo further functionalization .
Cyclopropanation via Simmons-Smith Reaction
This reagent enables borocyclopropane synthesis through a zinc-mediated process:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Allylic ethers | Zn, 2-(Diiodomethyl)-dioxaborolane, DCM, 24 h | 65–75% | |
| Styrenes | Zn, NaI, acetone, 60°C, 48 h | 70–82% |
Mechanism :
-
Zinc inserts into the B–I bond of 2-(diiodomethyl)-dioxaborolane, generating a boromethylzinc carbenoid .
-
The carbenoid reacts with alkenes to form cyclopropanes with retained stereochemistry .
Oxidation and Functionalization
The boron center undergoes oxidation to hydroxyl or carbonyl groups under mild conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, NaOH | THF/H₂O, 0°C, 1 h | o-Tolylvinyl alcohol | 85–90% | |
| NaBO₃·4H₂O | MeOH, RT, 3 h | o-Tolylvinyl ketone | 78–83% |
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Key Observations :
- The target compound can hypothetically be synthesized via hydroboration of o-tolylacetylene, analogous to styryl derivatives in .
- Palladium-catalyzed methods (e.g., ) offer regioselectivity for complex substrates but require optimized ligand systems.
- Sterically hindered substrates (e.g., o-tolyl) may necessitate longer reaction times or elevated temperatures compared to phenyl derivatives.
Spectroscopic and Reactivity Comparisons
Table 3: NMR Data for Selected Compounds
Biological Activity
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane ring structure integrated with a vinyl group and an o-tolyl substituent. This compound has garnered attention in both synthetic organic chemistry and biological research due to its notable reactivity and biological activity.
- Molecular Formula : C₁₃H₁₉BO₂
- Molecular Weight : 218.1 g/mol
- CAS Number : 195062-59-0
- Appearance : Clear colorless to amber liquid
- Boiling Point : Approximately 40 °C (20 mmHg)
- Density : 0.908 g/cm³
Synthesis
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylboronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. The reaction conditions often require a solvent like tetrahydrofuran (THF) or toluene at elevated temperatures (40-60°C) for several hours.
Research indicates that 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane interacts with various enzymes and proteins within biological systems. Its boron atom plays a crucial role in forming covalent bonds with biomolecules, which can lead to modulation of enzyme activities and potential therapeutic effects.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound acts as an inhibitor for certain proteases involved in cancer progression. The inhibition was quantified using IC50 values, showing effective concentration ranges that suggest potential for therapeutic applications.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition zones in agar diffusion tests, suggesting efficacy as an antimicrobial agent.
- Cell Viability Assays : In vitro studies using cell lines have shown that treatment with this compound leads to altered cell proliferation rates. Specific assays indicated cytotoxic effects at higher concentrations while promoting cell survival at lower doses.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique biological profile of 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Vinylphenylboronic Acid Pinacol Ester | Structure | Lacks o-tolyl substituent; primarily used in coupling reactions. |
| 4-Borono-2-methylphenylboronic Acid | Structure | More reactive due to multiple boron centers; used in similar synthetic applications. |
| 4-(Trifluoromethyl)phenylboronic Acid | Structure | Enhanced electronic properties; used in pharmaceutical applications. |
The combination of the vinyl group and o-tolyl substituent in this compound contributes to distinct reactivity patterns and biological activities not found in simpler boronic acids or their derivatives.
Research Findings
Recent studies highlight the following findings regarding the biological activity of this compound:
- Interaction with Biological Targets : The compound has been shown to selectively bind to specific protein targets involved in metabolic pathways.
- Potential Therapeutic Applications : Preliminary data suggest its use in developing new therapeutic agents for treating cancer and bacterial infections.
Q & A
Q. What are the standard methods for synthesizing 4,4,5,5-tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or halogenation/allylation of α-boryl intermediates. For example, a modified procedure involves reacting 2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-tolylvinyl groups under palladium catalysis. Key steps include:
- Purification: Column chromatography with hexanes/EtOAC (2:1, +0.25% Et₃N) to isolate the product.
- Characterization: ¹H NMR (δ 1.00–2.49 ppm for alkyl and vinyl protons) and ¹³C NMR for structural confirmation .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical. For example, the vinyl proton in the o-tolylvinyl group appears as a multiplet at δ ~5.5–6.5 ppm, while tetramethyl groups resonate as singlets at δ ~1.23 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₂₁BO₂S for a related thiophene derivative, MW 274.19) .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of boronate vapors.
- Waste Disposal: Collect boronate waste separately and process via professional hazardous waste management .
Advanced Research Questions
Q. How do steric effects of the o-tolyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The ortho-methyl group introduces steric hindrance, slowing transmetallation in Suzuki reactions. To mitigate this:
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer:
Q. What strategies improve low yields in functionalization reactions?
Methodological Answer: For a reported 27% yield in morpholine-functionalized derivatives :
- Solvent Screening: Replace EtOAc with less polar solvents (e.g., toluene) to reduce side reactions.
- Catalyst Loading: Adjust Pd(PPh₃)₄ concentration (0.5–2 mol%) and add ligands (e.g., PCy₃) to stabilize intermediates.
Q. How does electronic modulation of the boronate affect its stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine substituents (e.g., 3-fluoro-4-boronate aniline) increase Lewis acidity, accelerating hydrolysis. Stabilize with anhydrous conditions and molecular sieves.
- Steric Shielding: Bulky pinacolato groups (4,4,5,5-tetramethyl) enhance air stability compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
